Cas no 1856076-02-2 (1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester)

1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester
- methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate
-
- Inchi: 1S/C8H11BrN2O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,1-3H3
- InChI Key: VRTGTRVVTTYFQW-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C=C(Br)C(C(OC)=O)=N1
1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB503146-250 mg |
Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate |
1856076-02-2 | 250MG |
€231.60 | 2022-03-01 | ||
abcr | AB503146-1 g |
Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate |
1856076-02-2 | 1g |
€398.20 | 2022-03-01 | ||
abcr | AB503146-5 g |
Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate |
1856076-02-2 | 5g |
€974.50 | 2022-03-01 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY412553-1g |
Methyl 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylate |
1856076-02-2 | ≥95% | 1g |
¥13500.00 | 2024-08-09 |
1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester Related Literature
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester
Recent Advances in the Study of 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester (CAS: 1856076-02-2)
The compound 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester (CAS: 1856076-02-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This pyrazole derivative is characterized by its unique structural features, including a bromo substituent and an isopropyl group, which make it a promising scaffold for the design of novel bioactive molecules. Recent studies have explored its synthesis, reactivity, and biological activities, shedding light on its potential as a key intermediate or active pharmaceutical ingredient (API).
One of the most notable advancements in the study of this compound is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that the bromo substituent at the 4-position of the pyrazole ring allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores. This flexibility has led to the development of several lead compounds with potent inhibitory activity against specific kinases, such as JAK2 and CDK4/6, which are implicated in oncogenic signaling pathways.
In addition to its utility in kinase inhibitor design, 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester has also been investigated for its antimicrobial properties. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The ester moiety in the molecule was found to enhance membrane permeability, contributing to its antibacterial efficacy. These findings suggest that further optimization of this scaffold could yield new antibiotics to address the growing threat of antimicrobial resistance.
The synthetic routes to access this compound have also been refined in recent years. A team of researchers from the University of Cambridge developed a scalable and efficient one-pot synthesis method, which significantly reduces the number of purification steps and improves overall yield. This advancement is particularly important for industrial applications, where cost-effectiveness and scalability are critical considerations. The method involves the condensation of a β-ketoester with a hydrazine derivative, followed by bromination and esterification, all performed under mild reaction conditions.
Despite these promising developments, challenges remain in the full exploitation of 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester. For instance, its metabolic stability and pharmacokinetic properties need further optimization to enhance its suitability as a drug candidate. Recent in vitro studies have indicated that the compound undergoes rapid hydrolysis in plasma, leading to the formation of the corresponding carboxylic acid, which may limit its bioavailability. Researchers are now exploring prodrug strategies and structural modifications to address this issue.
In conclusion, 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester represents a versatile and valuable scaffold in medicinal chemistry. Its applications in kinase inhibitor design, antimicrobial drug development, and other therapeutic areas highlight its potential to contribute to the discovery of new medicines. Ongoing research efforts are expected to further elucidate its biological mechanisms and optimize its properties, paving the way for its eventual translation into clinical applications. The compound's unique structural features and reactivity make it a compelling subject for future studies in chemical biology and drug discovery.
1856076-02-2 (1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester) Related Products
- 433-63-6(2-Propenoic acid, 3,3-dichloro-2-fluoro-)
- 893993-78-7(3-{(3-methylphenyl)methylsulfanyl}-6-(pyridin-4-yl)pyridazine)
- 2172202-42-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-fluorobenzoic acid)
- 912758-74-8(N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide)
- 2228663-53-2(2-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-1-ol)
- 334504-05-1(<br>2-[6-(4-Chloro-phenyl)-3-cyano-4-phenyl-pyridin-2-ylsulfanyl]-N-(3-nitro-ph enyl)-propionamide)
- 1807141-99-6(6-(Difluoromethyl)-4-iodo-3-nitropyridine-2-methanol)
- 1160250-46-3(2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride)
- 1482185-68-1(2-(Pentan-3-yl)azetidine)
- 1245643-16-6(4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine)
